molecular formula C13H15N3O2 B2551933 N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide CAS No. 720663-80-9

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Cat. No. B2551933
CAS RN: 720663-80-9
M. Wt: 245.282
InChI Key: ZXWAHHRBFVCEAR-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a chemical compound with the CAS Number: 720663-80-9. It has a molecular weight of 245.28 . The IUPAC name for this compound is N-(4-cyanobenzyl)-4-morpholinecarboxamide .


Molecular Structure Analysis

The InChI code for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is 1S/C13H15N3O2/c14-9-11-1-3-12(4-2-11)10-15-13(17)16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17) . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Chemical Properties

“N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide” is a chemical compound with the CAS Number: 720663-80-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is N-(4-cyanobenzyl)-4-morpholinecarboxamide .

Synthesis

The compound can be synthesized from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .

Biological and Therapeutic Effects

Morpholine-containing compounds, such as “N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide”, have been recognized for their diverse biological and therapeutic effects . They have shown significant pharmaceutical properties .

Inhibitory Activity Against Enzymes

An in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .

Potential Therapeutic Interventions for Alzheimer’s Disease

Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease (AD) . These compounds have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for AD.

Modulation of Hydrophilic-Lipophilic Balance

The morpholine moiety has attracted the attention of medicinal chemists for several significant benefits, such as modulation of the hydrophilic-lipophilic balance . This property can improve metabolic stability and increase potency .

Enhanced Pharmacokinetic Properties

Morpholine-containing compounds are known to enhance pharmacokinetic properties, specifically for central nervous system drugs . This makes “N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide” a potential candidate for drug development.

Industrial Applications

Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts . They also serve as ligands for catalysts .

Safety and Hazards

While specific safety and hazard data for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

properties

IUPAC Name

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-9-11-1-3-12(4-2-11)10-15-13(17)16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWAHHRBFVCEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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